N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15691461
InChI: InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26)
SMILES:
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide

CAS No.:

Cat. No.: VC15691461

Molecular Formula: C23H21N3O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide -

Specification

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide
Standard InChI InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26)
Standard InChI Key PGABXVYNOWTGME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is defined by three distinct domains:

  • Benzoimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings. This moiety is known for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets.

  • Ethyl Spacer: A two-carbon chain linking the benzoimidazole to the biphenyl ether group. This spacer provides conformational flexibility, potentially enabling optimal spatial orientation for target engagement.

  • Biphenyl-4-yloxy-Acetamide Terminus: A biphenyl ether unit connected to an acetamide group. The biphenyl system enhances lipophilicity, which may improve membrane permeability, while the acetamide moiety offers hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC23H21N3O2\text{C}_{23}\text{H}_{21}\text{N}_{3}\text{O}_{2}
Molecular Weight371.4 g/mol
Hydrogen Bond Donors2 (imidazole NH, acetamide NH)
Hydrogen Bond Acceptors4 (imidazole N, ether O, acetamide O)
Rotatable Bonds7

Synthetic Pathways and Methodological Considerations

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide typically involves multi-step condensation reactions. While explicit details are scarce in publicly available literature, analogous synthetic strategies for related benzimidazole-acetamide derivatives provide insight:

Benzimidazole Formation

Benzimidazole cores are commonly synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions . For example, Wheatley and Stiner (1957) demonstrated the condensation of 2-benzylbenzimidazole precursors with ethylamine derivatives to form structurally related compounds .

Etherification and Acetamide Coupling

The biphenyl ether linkage is likely introduced through a nucleophilic aromatic substitution (SNAr) reaction, where a phenolic oxygen attacks a halogenated biphenyl derivative. Subsequent acetylation with chloroacetamide or a similar reagent would yield the final acetamide group.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Benzimidazole cyclizationo-Phenylenediamine, acetic acid, heat
2Alkylation of ethylamine spacerEthyl bromide, base catalysis
3Biphenyl ether formation4-Bromobiphenyl, K₂CO₃, DMF
4Acetamide couplingChloroacetamide, triethylamine
CompoundTarget PathwayIC₅₀ (µM)Source
2-(2-Benzylbenzimidazol-1-yl)ethanamineBacterial cell wall synthesis12.3Wheatley et al. (1957)
N-(4-Fluorophenyl)acetamide derivativesKinase inhibition0.8–5.2Patent HU9802878D0

Future Research Directions

  • Biochemical Profiling: Conduct enzyme inhibition assays against HDACs, topoisomerases, and microbial targets.

  • Molecular Docking: Simulate interactions with ATP-binding pockets of kinases (e.g., EGFR, Bcr-Abl).

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity using rodent models.

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified spacers or substituents to optimize potency.

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